![molecular formula C18H20N6OS B2465672 N-ciclohexil-2-{[6-(piridin-3-il)-[1,2,4]triazolo[4,3-b]piridazin-3-il]sulfanil}acetamida CAS No. 891106-33-5](/img/structure/B2465672.png)

N-ciclohexil-2-{[6-(piridin-3-il)-[1,2,4]triazolo[4,3-b]piridazin-3-il]sulfanil}acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

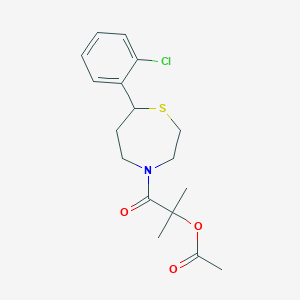

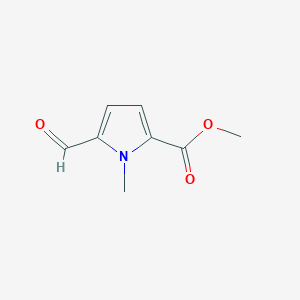

“N-cyclohexyl-2-[(6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis

Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

The chemistry and synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus have attracted enormous attention . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Aplicaciones Científicas De Investigación

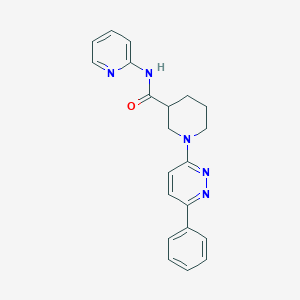

Química medicinal y descubrimiento de fármacos

- Actividades biológicas: las 1,2,4-triazolo [1,5-a]piridinas exhiben diversas actividades biológicas. Por ejemplo:

- Agonistas inversos de RORγt: Estos compuestos actúan como agonistas inversos de RORγt, lo que puede tener implicaciones en enfermedades autoinmunes e inflamación .

- Inhibidores de enzimas: muestran efectos inhibitorios sobre enzimas como PHD-1, JAK1 y JAK2, lo que las convierte en candidatas potenciales para el desarrollo de fármacos .

- Aplicaciones clínicas: las 1,2,4-triazolo [1,5-a]piridinas se utilizan en el tratamiento de trastornos cardiovasculares, diabetes tipo 2 y trastornos hiperproliferativos .

Propiedades antivirales y antimicrobianas

- Se han sintetizado derivados de NCGC00274783-01 como agentes antivirales y antimicrobianos potenciales. Su actividad contra virus y bacterias específicos merece mayor investigación .

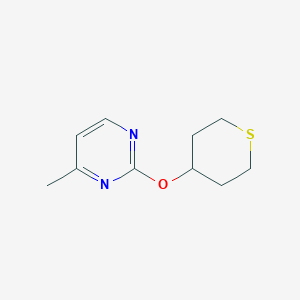

Ciencias de los materiales

- Más allá de las aplicaciones medicinales, las 1,2,4-triazolo [1,5-a]piridinas encuentran uso en las ciencias de los materiales. Los investigadores exploran sus propiedades para aplicaciones como recubrimientos, sensores y materiales funcionales .

Metodologías sintéticas

- Los investigadores han desarrollado metodologías sintéticas sostenibles para 1,2,4-triazolo [1,5-a]piridinas. Estos métodos apuntan a mejorar la eficiencia, la escalabilidad y la tolerancia a los grupos funcionales .

Síntesis mecanoquímica

- En 2022, Liu y sus colegas informaron un método mecanoquímico para obtener 1,2,4-triazolo [1,5-a]piridinas. La reacción involucra azinium-N-iminas y nitrilos a través de una cicloadición [3 + 2] en presencia de acetato de cobre .

Derivados de [1,2,4]triazolo[4,3-a]quinoxalina

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to exhibit antiviral and antimicrobial activities .

Mode of Action

It’s worth noting that similar compounds have shown to intercalate dna . This means they can insert themselves between the base pairs of the DNA helix, which can interfere with processes such as DNA replication and transcription.

Biochemical Pathways

Similar compounds have been found to exhibit antiviral activity, suggesting they may interfere with viral replication pathways .

Pharmacokinetics

Similar compounds have been synthesized and subjected to antiviral and cytotoxicity screening , suggesting that they have some level of bioavailability.

Result of Action

Similar compounds have shown promising antiviral activity and exhibited cytotoxicity at certain concentrations .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as concentration and the presence of other compounds .

Safety and Hazards

Direcciones Futuras

The future directions for research on “N-cyclohexyl-2-[(6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide” and similar compounds could involve further exploration of their antimicrobial and antiviral potentials . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Therefore, future research could focus on incorporating different [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]-triazolo[4,3-a]quinoxaline ring .

Análisis Bioquímico

Biochemical Properties

It is known that triazole compounds, which this compound is a part of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that N-cyclohexyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide may interact with various biomolecules, potentially influencing biochemical reactions.

Cellular Effects

Given the known properties of triazole compounds , it is possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on the known properties of triazole compounds , it is plausible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propiedades

IUPAC Name |

N-cyclohexyl-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6OS/c25-17(20-14-6-2-1-3-7-14)12-26-18-22-21-16-9-8-15(23-24(16)18)13-5-4-10-19-11-13/h4-5,8-11,14H,1-3,6-7,12H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLKAQLIVSGVSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[5-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2465592.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide](/img/structure/B2465593.png)

![ethyl 2,4-dimethyl-5-(2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B2465594.png)

![3,6-dibromo-N-{3-[(oxan-4-yl)methoxy]propyl}pyridine-2-carboxamide](/img/structure/B2465599.png)

![Methyl 3-[(3-chlorophenyl)amino]propanoate](/img/structure/B2465600.png)

![4-Chloro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2465601.png)

![2-ethoxy-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide](/img/structure/B2465605.png)

![Furan-2-yl-[3-(3-methylthiophen-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2465607.png)

![1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2465611.png)